molecular formula C8H16F3N B2471483 (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248187-65-5

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine

Cat. No.: B2471483
CAS No.: 2248187-65-5
M. Wt: 183.218
InChI Key: YSVVMPLISLTIQK-ZCFIWIBFSA-N
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Description

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups. This compound is notable for its unique structural features, which include three fluorine atoms attached to the same carbon atom, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2,3,3-trimethylpentan-1-amine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution of hydrogen atoms with trifluoromethyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, secondary and tertiary amines, and various substituted compounds depending on the specific reaction conditions.

Scientific Research Applications

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5,5,5-Trifluoro-2,3,3-trimethylhexan-1-amine
  • (2S)-5,5,5-Trifluoro-2,3,3-trimethylbutan-1-amine
  • (2S)-5,5,5-Trifluoro-2,3,3-trimethylpropan-1-amine

Uniqueness

(2S)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-amine is unique due to its specific arrangement of trifluoromethyl and amine groups, which confer distinct chemical and physical properties. Its high lipophilicity and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c1-6(4-12)7(2,3)5-8(9,10)11/h6H,4-5,12H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVMPLISLTIQK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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